![molecular formula C21H27N3O4 B6030347 2,3,4-trimethoxy-N-[1-(2-pyridinylmethyl)-3-piperidinyl]benzamide](/img/structure/B6030347.png)
2,3,4-trimethoxy-N-[1-(2-pyridinylmethyl)-3-piperidinyl]benzamide
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Overview
Description
2,3,4-trimethoxy-N-[1-(2-pyridinylmethyl)-3-piperidinyl]benzamide is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. The compound, also known as TPN-729, is a small molecule that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2,3,4-trimethoxy-N-[1-(2-pyridinylmethyl)-3-piperidinyl]benzamide is not fully understood, but it is thought to involve the inhibition of specific signaling pathways involved in cancer, inflammation, and neurodegeneration. This compound has been shown to inhibit the activity of various enzymes and proteins, including histone deacetylases, cyclin-dependent kinases, and nuclear factor-kappa B (NF-κB). These proteins are involved in various cellular processes, including cell cycle regulation, gene expression, and inflammation, and their inhibition by this compound may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to reduced cell proliferation and tumor growth. In inflammatory cells, this compound has been shown to reduce the production of pro-inflammatory cytokines, leading to reduced inflammation. In neuronal cells, this compound has been shown to protect against oxidative stress and apoptosis, leading to improved neuronal survival and function.
Advantages and Limitations for Lab Experiments
2,3,4-trimethoxy-N-[1-(2-pyridinylmethyl)-3-piperidinyl]benzamide has several advantages for lab experiments, including its small size, high purity, and well-characterized synthesis. These properties make this compound an ideal compound for studying its mechanism of action and therapeutic potential. However, this compound also has some limitations, including its relatively low solubility and stability, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for research on 2,3,4-trimethoxy-N-[1-(2-pyridinylmethyl)-3-piperidinyl]benzamide, including the optimization of its synthesis and formulation, the characterization of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its safety and efficacy in preclinical and clinical studies. Additionally, this compound may be tested in combination with other therapeutic agents to enhance its efficacy and reduce potential side effects. Overall, this compound has great potential as a therapeutic agent for various diseases, and further research is needed to fully realize its therapeutic potential.
Synthesis Methods
The synthesis of 2,3,4-trimethoxy-N-[1-(2-pyridinylmethyl)-3-piperidinyl]benzamide involves several steps, including the reaction of 2,3,4-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-pyridinylmethyl)-3-piperidinamine to form the desired product, this compound. The synthesis of this compound has been optimized for high yield and purity, and the compound has been characterized using various analytical techniques.
Scientific Research Applications
2,3,4-trimethoxy-N-[1-(2-pyridinylmethyl)-3-piperidinyl]benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to have anti-cancer activity in vitro and in vivo, and it has been proposed as a potential chemotherapeutic agent. This compound has also been shown to have anti-inflammatory effects, and it has been proposed as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been studied for its potential neuroprotective effects, and it has been proposed as a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
2,3,4-trimethoxy-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-26-18-10-9-17(19(27-2)20(18)28-3)21(25)23-16-8-6-12-24(14-16)13-15-7-4-5-11-22-15/h4-5,7,9-11,16H,6,8,12-14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXOIKPKFGIOPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NC2CCCN(C2)CC3=CC=CC=N3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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